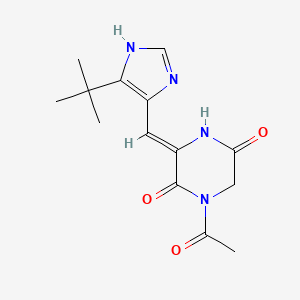

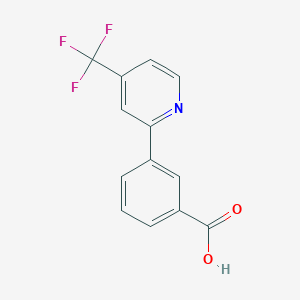

![molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3](/img/structure/B1398556.png)

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

説明

科学的研究の応用

Synthesis and Chemical Properties

- Efficient Synthesis Method : A novel and efficient synthesis method for dibenzo[b,e]oxepin-11(6H)-ones via direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids using a cooperative system of sustainable FeCl2 and Cl2CHOCH3 was developed. This method is compatible with various functional groups and showcases good to excellent yields and high regioselectivity. The synthesis of the known tricyclic drug doxepin and a library of oxepin-based derivatives was accomplished with this method (Scoccia et al., 2017).

Biological and Medicinal Research

Selective p38 MAP Kinase Inhibition : Disubstituted dibenzo[b,e]oxepin-11(6H)-ones, particularly those with hydrophilic residues at position 9, demonstrated substantial improvement in inhibitory potency and metabolic stability. The compounds effectively inhibit tumor necrosis factor-α (TNF-α) release in human whole blood. The binding mode of these compounds was confirmed through protein X-ray crystallography, indicating a significant role in managing inflammatory processes (Baur et al., 2013).

Antimicrobial Activity : Dibenz[b,e]oxepin derivatives with oximino moiety, fluorine (F), and trifluoromethyl (CF3) group substituents exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. This finding positions these compounds as potential candidates for the development of novel antimicrobial drugs (Limban & Chifiriuc, 2011).

Photopharmacology Potential : Dibenzo[b, f]oxepine derivatives connected with fluorine azobenzenes demonstrated potential in photopharmacology. The interaction of these compounds with the colchicine α and β-tubulin binding site, as well as the notable UV-VIS spectral features, particularly for compounds with an azo bond in the meta position, suggests potential applications in photopharmacology, leveraging light to control biological processes (Borys et al., 2022).

Applications in Material Science and Engineering

- Corrosion Inhibition for Copper : The compound doxepin, containing the dibenzo[b,e]oxepin-11(6H)-ylidene moiety, was investigated for its corrosion inhibiting properties for copper in saline solutions. The study showed that doxepin acts as a mixed-type inhibitor and prevents the formation of oxides on the copper surface, demonstrating the potential of dibenzo[b,e]oxepin-11(6H)-one derivatives in material protection and maintenance (Varvara et al., 2020).

特性

IUPAC Name |

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVSEITOIGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722038 | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

CAS RN |

4504-94-3 | |

| Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)